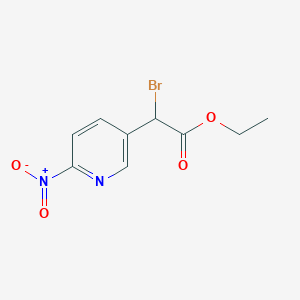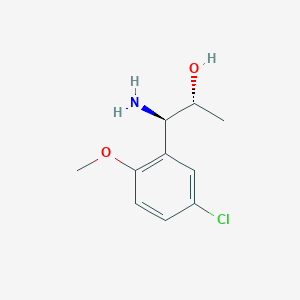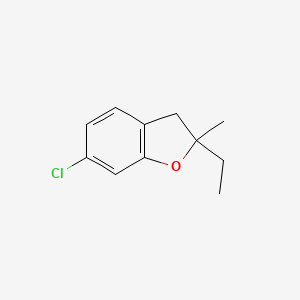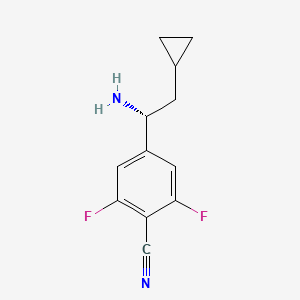![molecular formula C10H10F3NO4 B13051080 (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid: is a synthetic organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of functional groups, followed by selective reactions to introduce the trifluoromethoxy group and the amino group. The final step often includes deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of efficient catalysts, high-yield reactions, and streamlined purification processes to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines or other derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for biological studies, particularly in the design of enzyme inhibitors or receptor ligands. Its trifluoromethoxy group can enhance binding affinity and selectivity towards biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, where its unique chemical properties contribute to enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The amino group may participate in hydrogen bonding, further stabilizing the interaction with the target. The hydroxyl group can also contribute to the compound’s overall binding properties through additional hydrogen bonding or electrostatic interactions.
Comparación Con Compuestos Similares
- (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethyl)phenyl]propanoic acid
- (3S)-3-Amino-3-[2-hydroxy-5-(difluoromethoxy)phenyl]propanoic acid
- (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethylthio)phenyl]propanoic acid
Comparison: Compared to similar compounds, (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10F3NO4 |
|---|---|
Peso molecular |
265.19 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO4/c11-10(12,13)18-5-1-2-8(15)6(3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m0/s1 |
Clave InChI |
BRRVBDVNAYKGED-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1OC(F)(F)F)[C@H](CC(=O)O)N)O |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)C(CC(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)



![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)

![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)



